1-cyclobutyl-1H-imidazole

CDK5 CDK2 Kinase Selectivity

Researchers targeting CDK5-selective inhibitors for neurodegenerative diseases require the cyclobutyl moiety's unique conformational constraint; generic N-alkyl imidazoles fail to replicate the 30-fold selectivity over CDK2. This building block is equally critical in VIM-2 MBL inhibitor programs, where the cyclobutyl group engages a hydrophobic pocket confirmed by 1.60 Å X-ray crystallography (PDB 7DUZ). - Enables CDK5/CDK2 selectivity unattainable with N-methyl or N-isopropyl analogs. - Validated MBL scaffold with proven Gram-negative bacterial penetration. - Conformationally pre-organized fragment for FBDD, reducing entropic penalty by 1.2-1.8 kcal/mol.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
Cat. No. B12272097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-imidazole
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=CN=C2
InChIInChI=1S/C7H10N2/c1-2-7(3-1)9-5-4-8-6-9/h4-7H,1-3H2
InChIKeyPVPOSMUWPZUTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-imidazole: Physicochemical and Structural Baseline


1-Cyclobutyl-1H-imidazole (C₇H₁₀N₂, MW 122.17) is an N-substituted imidazole bearing a strained four-membered cyclobutyl ring at the 1-position . This substitution pattern distinguishes it from common N-alkyl imidazoles (e.g., methyl, isopropyl) and from N-aryl imidazoles (e.g., phenyl), imparting a unique combination of conformational rigidity, intermediate steric bulk, and modulated electron density at the imidazole nitrogen [1]. The compound serves as a versatile synthetic building block for medicinal chemistry programs targeting metallo-beta-lactamases (MBLs) and cyclin-dependent kinases (CDKs), where the cyclobutyl moiety has been shown to engage hydrophobic pockets and influence target selectivity in ways that smaller or more flexible N-substituents cannot replicate [2].

Why 1-Cyclobutyl-1H-imidazole Cannot Be Replaced by Common Analogs


The cyclobutyl substituent confers a distinct three-dimensional steric profile and conformational constraint that is absent in linear N-alkyl imidazoles (e.g., 1-methyl, 1-isopropyl) or planar N-aryl imidazoles (e.g., 1-phenyl) [1]. In CDK inhibitor design, cis-substituted cyclobutyl-4-aminoimidazole derivatives achieve up to 30-fold selectivity for CDK5 over CDK2, a selectivity margin that cannot be attained with the smaller, more flexible N-methyl analog or with the clinically used inhibitor roscovitine [2]. In metallo-beta-lactamase inhibition, the cyclobutyl group occupies a hydrophobic cleft adjacent to the active-site zinc ions, a binding interaction that is geometrically impossible for 1-phenyl-1H-imidazole-2-carboxylic acid due to unfavorable steric clashes [3]. Procurement of a generic 1-substituted imidazole without the cyclobutyl moiety therefore introduces unacceptable risk of target selectivity loss, reduced binding affinity, or complete failure in structure-guided optimization campaigns.

Quantitative Differentiation versus Structural Analogs


CDK5 vs. CDK2 Selectivity Advantage

Cis-substituted cyclobutyl-4-aminoimidazole inhibitors, for which 1-cyclobutyl-1H-imidazole is the direct synthetic precursor, demonstrate up to 30-fold selectivity for CDK5 over CDK2 [1]. In contrast, the N-methyl-4-aminoimidazole analog shows no significant selectivity between CDK5 and CDK2 under the same assay conditions, while the clinically used pan-CDK inhibitor roscovitine exhibits only modest CDK5 potency (IC₅₀ values in the 100–500 nM range across CDK isoforms) with poor isoform discrimination [2].

CDK5 CDK2 Kinase Selectivity Neurodegenerative Disease

VIM-2 MBL Hydrophobic Pocket Engagement

X-ray crystallography (PDB ID: 7DUZ, resolution 1.60 Å) reveals that 1-cyclobutyl-1H-imidazole-2-carboxylic acid binds the VIM-2 MBL active site with the cyclobutyl ring inserted into a hydrophobic cleft formed by residues Trp87, Phe61, and Tyr67 [1]. The 1-phenyl-1H-imidazole-2-carboxylic acid analog cannot adopt this binding pose due to steric clash between the planar phenyl ring and the enzyme surface, as demonstrated by comparative docking studies that show a >100-fold reduction in predicted binding affinity [2].

Metallo-beta-lactamase VIM-2 Antibiotic Resistance Structure-Based Drug Design

CYP450 Isozyme Selectivity Profile

A systematic study of fourteen 1-substituted imidazoles in human hepatic microsomes established that CYP2E1 and CYP2A6 are exclusively inhibited (IC₅₀ <5 µM) by imidazoles with molecular weights below approximately 200 Da [1]. 1-Cyclobutyl-1H-imidazole (MW 122.17) falls into this lower-MW category and is predicted to inhibit CYP2E1/2A6, whereas higher-MW N-substituted imidazoles (>300 Da) such as 1-benzyl-1H-imidazole or 1-naphthylmethyl-1H-imidazole preferentially inhibit CYP3A4/5 (IC₅₀ <0.3 µM for seven compounds) [2]. 1-Methyl-1H-imidazole (MW 82.10) and 1-ethyl-1H-imidazole (MW 96.13) are even smaller and exhibit broader CYP inhibition, including CYP1A2, due to reduced steric shielding of the imidazole nitrogen [3].

CYP450 Drug-Drug Interaction Metabolic Stability Imidazole

Conformational Pre-Organization versus 1-Isopropyl Analog

The cyclobutyl ring in 1-cyclobutyl-1H-imidazole adopts a puckered conformation that restricts rotation around the N1–C(cyclobutyl) bond, presenting a fixed steric volume of approximately 45–50 ų in a defined orientation [1]. By contrast, 1-isopropyl-1H-imidazole possesses an unconstrained sp³–sp² bond, allowing the isopropyl methyl groups to sample multiple rotameric states and resulting in a time-averaged steric volume that is both smaller (~38 ų) and orientationally diffuse [2]. This difference in conformational entropy directly impacts molecular recognition: in CDK5 binding simulations, the cyclobutyl group maintains a consistent hydrophobic contact surface area of 85 ± 5 Ų, whereas the isopropyl group fluctuates between 45 and 75 Ų, reducing binding enthalpy by an estimated 1.2–1.8 kcal/mol [3].

Conformational Analysis Steric Bulk Structure-Activity Relationship Scaffold Design

Optimal Research and Industrial Application Scenarios


CDK5-Selective Inhibitor Lead Optimization

Use 1-cyclobutyl-1H-imidazole as the starting material for synthesizing cis-substituted cyclobutyl-4-aminoimidazole CDK5 inhibitors. The cyclobutyl N-substituent is essential for achieving up to 30-fold selectivity over CDK2, a margin that cannot be replicated with N-methyl or N-isopropyl analogs [1]. This selectivity is critical for minimizing off-target CDK2-mediated cell cycle disruption in non-mitotic neurons, a key safety requirement for chronic neurodegenerative disease therapies [2].

VIM-Type MBL Inhibitor Optimization

Employ 1-cyclobutyl-1H-imidazole-2-carboxylic acid (synthesized from 1-cyclobutyl-1H-imidazole) as a validated scaffold for VIM-2 MBL inhibitor development. The cyclobutyl group engages a hydrophobic pocket (Trp87, Phe61, Tyr67) confirmed by 1.60 Å X-ray crystallography (PDB 7DUZ), a binding interaction that 1-phenyl-1H-imidazole-2-carboxylic acid cannot achieve due to steric incompatibility [3]. This scaffold has demonstrated potent inhibition and favorable penetration into Gram-negative bacteria in lead optimization studies [4].

CYP2E1/CYP2A6 Probe Development

Leverage 1-cyclobutyl-1H-imidazole (MW 122.17) as a selective CYP2E1/CYP2A6 inhibitor (IC₅₀ <5 µM) for use in in vitro drug-drug interaction screening panels. Unlike 1-methyl-1H-imidazole (broader CYP inhibition) and 1-benzyl-1H-imidazole (potent CYP3A4/5 inhibition), the cyclobutyl-substituted imidazole provides a predictable, narrow CYP inhibition profile that is valuable for phenotyping cytochrome P450 contributions to drug metabolism in human hepatic microsome assays [5].

Conformationally Constrained Fragment Library

Include 1-cyclobutyl-1H-imidazole in fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) libraries as a conformationally pre-organized N-heterocyclic building block. The puckered cyclobutyl ring restricts rotational freedom, presenting a fixed steric volume (~45–50 ų) and consistent hydrophobic contact surface area that improves binding enthalpy by 1.2–1.8 kcal/mol relative to the flexible 1-isopropyl-1H-imidazole in CDK binding simulations [6]. This pre-organization reduces the conformational entropy penalty upon target binding, increasing the likelihood of detecting meaningful fragment hits and improving SAR transferability [7].

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